molecular formula C11H17NO2 B3171216 4-(2-Ethoxyethoxy)-2-methylaniline CAS No. 946664-26-2

4-(2-Ethoxyethoxy)-2-methylaniline

Cat. No.: B3171216
CAS No.: 946664-26-2
M. Wt: 195.26 g/mol
InChI Key: YCJTZOMCLVBCJG-UHFFFAOYSA-N
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Description

“4-(2-Ethoxyethoxy)-2-methylaniline” is a compound that contains an aniline group, which is a phenyl group attached to an amino group, and an ether group, which is an oxygen atom connected to two alkyl or aryl groups . The presence of these functional groups can influence the compound’s properties and reactivity .


Molecular Structure Analysis

The molecular structure of “this compound” would be influenced by the presence of the aniline and ether functional groups . These groups could engage in intermolecular interactions such as hydrogen bonding, which could influence the compound’s physical properties .


Chemical Reactions Analysis

Aniline and ether groups are both quite reactive. Anilines can undergo reactions such as acylation, alkylation, and diazotization, while ethers can react with strong acids to form alkyl halides .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of an ether group could make the compound polar and potentially soluble in water . The aniline group could contribute to the compound’s basicity .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on the biological target it interacts with . Without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

Like all chemicals, “4-(2-Ethoxyethoxy)-2-methylaniline” should be handled with care. Aniline compounds can be toxic and potentially carcinogenic, and ethers can be highly flammable . Always refer to the material safety data sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on “4-(2-Ethoxyethoxy)-2-methylaniline” would depend on its potential applications. For example, if it were to be used as a pharmaceutical compound, future research could focus on improving its efficacy and reducing its side effects . If it were to be used as a solvent, research could focus on improving its ‘green’ credentials .

Properties

IUPAC Name

4-(2-ethoxyethoxy)-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-3-13-6-7-14-10-4-5-11(12)9(2)8-10/h4-5,8H,3,6-7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJTZOMCLVBCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC(=C(C=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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